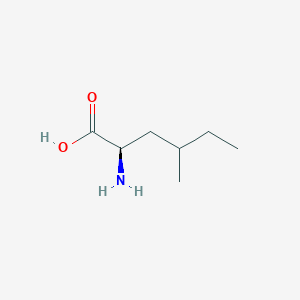

(2R)-2-amino-4-methylhexanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

(2R)-2-amino-4-methylhexanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-3-5(2)4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5?,6-/m1/s1 |

InChI Key |

MBZXSJWDBIIBLL-PRJDIBJQSA-N |

Isomeric SMILES |

CCC(C)C[C@H](C(=O)O)N |

Canonical SMILES |

CCC(C)CC(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2r 2 Amino 4 Methylhexanoic Acid

Chemo-Enzymatic Approaches to Stereoselective Synthesis

Chemo-enzymatic methods combine the versatility of chemical synthesis with the high selectivity of enzymatic catalysis to produce enantiomerically pure compounds. These approaches are particularly powerful for the synthesis of chiral amino acids.

Enzymatic Transformations for Chiral Amino Acid Production

Enzymes are highly efficient and selective catalysts for a wide range of chemical transformations. In the context of chiral amino acid synthesis, enzymes such as transaminases, dehydrogenases, and lyases are of paramount importance. For the synthesis of (2R)-2-amino-4-methylhexanoic acid, a key enzymatic transformation would be the asymmetric amination of the corresponding α-keto acid, 2-oxo-4-methylhexanoic acid.

Transaminases (TAs), also known as aminotransferases, catalyze the transfer of an amino group from a donor molecule (such as an amino acid) to a keto acid acceptor. wikipedia.org This reaction is reversible and dependent on the coenzyme pyridoxal-5'-phosphate (PLP). wikipedia.org The use of a suitable (R)-selective ω-transaminase could, in principle, convert 2-oxo-4-methylhexanoic acid into the desired this compound with high enantiopurity. The substrate specificity of transaminases can be a limiting factor, with many enzymes showing a preference for aromatic over aliphatic substrates. nih.gov However, numerous transaminases have been identified and engineered that show activity towards a range of aliphatic ketones and keto acids. nih.govmdpi.com

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy to overcome the 50% theoretical yield limit of conventional kinetic resolution of racemates. In a DKR process, one enantiomer of a racemic starting material is selectively transformed by a catalyst while the other, less reactive enantiomer is continuously racemized in situ. This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product.

For the synthesis of β-branched amino acids, a DKR approach often involves the stereoselective amination of a racemic α-keto acid precursor by a transaminase. researchgate.net The racemization of the keto acid can occur under the reaction conditions, often facilitated by pH or temperature, allowing the enzyme to continuously convert the racemate into a single desired amino acid diastereomer and enantiomer. researchgate.net Transaminase-triggered cascade reactions have also been developed to achieve DKR for the synthesis of complex chiral molecules. wikipedia.org

A potential DKR strategy for this compound would involve the use of a highly stereoselective transaminase on racemic 2-oxo-4-methylhexanoic acid under conditions that promote the racemization of the keto acid. While this approach has been successfully applied to a range of β-branched aromatic α-amino acids, specific examples and detailed research findings for the aliphatic target this compound are not prominently featured in scientific literature. researchgate.net

Engineered Enzyme Catalysis for this compound Precursors

The field of protein engineering has enabled the tailoring of enzymes to improve their stability, activity, and substrate scope for specific industrial applications. mdpi.com Directed evolution and rational design are two key strategies used to create enzyme variants with desired properties. For the synthesis of this compound, engineered enzymes such as transaminases or imine reductases could be developed to act on precursors like 2-oxo-4-methylhexanoic acid or the corresponding imine.

Engineering efforts have successfully broadened the substrate scope of transaminases to include bulky ketones and non-natural amino acids. mdpi.com Similarly, imine reductases (IREDs) have been engineered for the highly diastereo- and enantioselective synthesis of β-branched amines through a dynamic kinetic resolution-asymmetric reductive amination process. This involves the in situ formation of an imine from a ketone and an amine source, followed by stereoselective reduction by the engineered IRED.

This approach holds significant promise for the synthesis of this compound, potentially starting from 2-oxo-4-methylhexanoic acid and an ammonia source. However, specific studies detailing the engineering of an enzyme for this particular transformation are not available in the current body of scientific literature.

Asymmetric Synthesis Strategies

Asymmetric synthesis relies on the use of chiral catalysts or auxiliaries to induce stereoselectivity in a chemical reaction, leading to the formation of an enantiomerically enriched product from a prochiral substrate.

Chiral Auxiliary-Mediated Methodologies

A well-established method for the asymmetric synthesis of α-amino acids involves the use of a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction, and is subsequently removed.

For the synthesis of α-amino acids, a common strategy is the asymmetric alkylation of a glycine enolate equivalent attached to a chiral auxiliary. wikipedia.org Popular auxiliaries include oxazolidinones (popularized by Evans), pseudoephedrine, and (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. nih.govwikipedia.orgtcichemicals.com The general process involves attaching the auxiliary to a glycine derivative, deprotonating the α-carbon with a strong base to form a chiral enolate, and then reacting this enolate with an electrophile (in this case, an alkyl halide like 1-bromo-2-methylbutane, a precursor to the 4-methylhexyl side chain). The steric hindrance provided by the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer preferentially. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched amino acid.

While this is a versatile and widely used methodology for a vast array of amino acids, specific literature detailing the synthesis of this compound using a particular chiral auxiliary, along with corresponding yields and diastereoselectivities, is not readily found.

Enantioselective Reductions and Derivatizations

Enantioselective reduction of a prochiral C=N double bond is another key strategy for the synthesis of chiral amines and amino acids. This can be achieved through catalytic asymmetric hydrogenation of a dehydroamino acid precursor or the reductive amination of an α-keto acid.

In the case of this compound, this would involve the asymmetric reduction of 2-(hydroxyimino)-4-methylhexanoic acid or a similar precursor. Chiral catalysts, often based on transition metals like rhodium or iridium complexed with chiral phosphine ligands, are used to deliver hydrogen stereoselectively.

Alternatively, the reductive amination of 2-oxo-4-methylhexanoic acid can be performed using a chiral reagent or catalyst. This involves the reaction of the keto acid with ammonia to form an intermediate imine, which is then reduced in situ with high enantioselectivity. While highly effective for many α-amino acids, the application of this method to the specific synthesis of this compound, including optimized conditions and catalyst performance, is not extensively documented in published research.

Note: While the synthetic strategies outlined above are standard and powerful methodologies for the preparation of chiral β-branched α-amino acids, a comprehensive search of scientific literature did not yield specific examples or detailed experimental data for the synthesis of this compound for each described subsection. Therefore, the generation of specific data tables for this compound is not possible at this time.

Stereocontrolled Formation of α-Amino Acid Units

The asymmetric synthesis of α-amino acids is a cornerstone of modern organic chemistry, providing access to enantiomerically pure compounds essential for pharmaceutical development. nih.gov The stereocontrolled formation of the α-amino acid unit in non-proteinogenic amino acids like this compound can be achieved through several strategic approaches. These methods are designed to precisely control the three-dimensional arrangement of atoms at the α-carbon.

Catalytic asymmetric synthesis is a highly attractive approach, utilizing chiral catalysts to transform prochiral starting materials into enantioenriched amino acids. nih.gov For instance, the asymmetric hydrogenation of prochiral dehydroamino acid derivatives is a well-established method for creating the chiral center with high enantioselectivity. nih.gov Another powerful strategy involves photoredox-mediated processes. An efficient protocol for the asymmetric synthesis of unnatural α-amino acids has been developed using a chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor. This method allows for the creation of a variety of functionalized amino acids through an atom-economical, redox-neutral process. rsc.orgrsc.org

Furthermore, a novel protocol for synthesizing optically active α-amino acids relies on a stereocontrolled 1,3-nitrogen shift. This method uses readily available carboxylic acids as starting materials and employs a highly regio- and enantioselective ruthenium- or iron-catalyzed C(sp³)–H amination, providing rapid access to α-amino acids with diverse side chains. nih.gov

Conventional Organic Synthesis Routes and Optimization

Conventional methods for α-amino acid synthesis, while sometimes lacking the stereocontrol of modern asymmetric techniques, form the foundation upon which many advanced strategies are built. wiley.comresearchgate.net These routes are often subject to optimization to improve yields and stereoselectivity.

Common traditional methods applicable to the synthesis of α-alkylated amino acids include:

Amination of α-halo acids : This straightforward method involves the nucleophilic substitution of a bromine atom on an α-bromocarboxylic acid with ammonia. The precursor α-bromo acids can be prepared from the corresponding carboxylic acid via the Hell-Volhard-Zelinskii reaction. libretexts.org

Strecker Synthesis : This classic method involves a one-pot reaction between an aldehyde (or ketone), ammonia, and cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the amino acid. For an α,α-disubstituted amino acid, a ketone would be the starting material. libretexts.org

Bucherer-Bergs Reaction : This multicomponent reaction uses a ketone, ammonium (B1175870) carbonate, and a cyanide source to produce a hydantoin intermediate. Subsequent hydrolysis of the hydantoin ring yields the desired α,α-disubstituted amino acid.

Amidomalonate Synthesis : A variation of the malonic ester synthesis, this method involves the alkylation of an amidomalonate ester. The acidic proton on the α-carbon is removed by a base, and the resulting anion is alkylated with an alkyl halide. Hydrolysis of the esters and the amide group, followed by decarboxylation, yields the target α-amino acid. libretexts.org

Optimization of these routes often involves the incorporation of chiral auxiliaries or catalysts to induce stereoselectivity, transforming a classical racemic synthesis into a modern asymmetric one. wiley.com

Functional Group Interconversions

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. fiveable.mesolubilityofthings.com These reactions are critical for elaborating molecular structures and are integral to the multi-step synthesis of complex molecules like this compound. ub.edu

In the context of amino acid synthesis, FGIs play a crucial role in various stages, from the preparation of starting materials to the final deprotection steps.

Key FGI Reactions in Amino Acid Synthesis:

| Transformation | Reagents/Reaction Type | Relevance |

| Nitrile to Carboxylic Acid | Acid or base hydrolysis | Final step in Strecker synthesis to unmask the carboxyl group. libretexts.org |

| Azide to Amine | Reduction (e.g., H₂, Pd/C) | A common method for introducing the amino group. |

| Ester to Carboxylic Acid | Saponification (hydrolysis) | Deprotection of the carboxyl group. libretexts.org |

| Alcohol to Halide | e.g., SOCl₂, PBr₃ | Activation of a side chain for subsequent nucleophilic substitution. |

| Amide to Amine | Reduction (e.g., LiAlH₄) or Hydrolysis | Can be used for deprotection or to reveal the final amino group. solubilityofthings.com |

These interconversions allow chemists to utilize readily available starting materials and strategically modify them to build the target amino acid structure. For example, a side chain can be constructed using robust chemistry before the sensitive amino and carboxyl groups are introduced or deprotected in the final steps of the synthesis. ub.edu

Stereospecific and Diastereoselective Synthesis

Achieving the correct (R)-configuration at the α-carbon of 2-amino-4-methylhexanoic acid requires precise stereocontrol. Stereospecific and diastereoselective methods are employed to ensure the formation of the desired enantiomer. rsc.orgnih.gov

Diastereoselective Synthesis Using Chiral Auxiliaries: A prevalent strategy involves temporarily attaching a chiral auxiliary to the starting material. sigmaaldrich.com The auxiliary directs the stereochemical outcome of a subsequent reaction, after which it can be cleaved and often recycled. wikipedia.org

Oxazolidinones : Evans oxazolidinones are widely used chiral auxiliaries. An N-acylated oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide) from the less sterically hindered face, leading to a new stereocenter with high diastereoselectivity. wikipedia.org

Pseudoephedrine/Pseudoephenamine : Amides derived from pseudoephedrine or pseudoephenamine can be alkylated in a highly diastereoselective manner. wikipedia.orgnih.gov These auxiliaries provide excellent stereocontrol, particularly in reactions that form quaternary carbon centers. nih.gov

Camphorsultam and Imidazolidinones : These are other examples of effective chiral auxiliaries used in asymmetric alkylations and other bond-forming reactions to create chiral centers. wikipedia.orgresearchgate.net

Stereospecific Synthesis: In a stereospecific reaction, the stereochemistry of the starting material directly determines the stereochemistry of the product. An example is the nucleophilic substitution (Sₙ2) reaction at a chiral center, which proceeds with inversion of configuration. By starting with a precursor of a known stereochemistry, the stereochemistry of the product can be reliably predicted. nih.gov A recently developed method for synthesizing optically active α-amino acids involves a stereocontrolled 1,3-nitrogen shift, which demonstrates virtually complete stereoretention when applied to chiral non-racemic substrates. nih.gov

These methods, particularly those employing chiral auxiliaries, are workhorses in the synthesis of non-proteinogenic amino acids, allowing for the reliable and predictable synthesis of specific stereoisomers like this compound. nih.govscispace.com

Preparation of Analogues and Derivatives for Research Applications

The synthesis of analogues and derivatives of this compound is crucial for various research applications, including drug discovery, the development of biomaterials, and the study of protein function. rsc.orgorganic-chemistry.org By systematically modifying the structure of the parent amino acid, researchers can probe structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and metabolic stability.

Strategies for Derivatization:

| Modification Site | Type of Modification | Potential Application |

| Side Chain | Lengthening, shortening, or branching | Probing binding pocket size and shape in enzymes or receptors. |

| Introduction of functional groups (e.g., hydroxyl, phenyl, phosphonate) | Modulating polarity, introducing new binding interactions, or creating metabolic blockers. sciforum.net | |

| Introduction of unsaturation (alkenes/alkynes) | Creating rigidified analogues or providing handles for click chemistry. | |

| α-Amino Group | N-alkylation or N-acylation | Improving cell permeability, modulating basicity, or incorporation into peptidomimetics. |

| Carboxyl Group | Esterification or amidation | Creating prodrugs, modifying solubility, or coupling to other molecules. |

| α-Position | α-methylation | Creating conformationally constrained analogues. scilit.com |

For example, a diastereoselective allylation of N-tert-butane sulfinyl α-iminoesters using allylboronic acids has been developed to produce optically active non-proteinogenic α-amino acid precursors. This method shows broad functional group tolerance and allows for post-synthetic modifications, enabling the incorporation of these building blocks into peptides. scispace.com The ability to generate a diverse library of such analogues is essential for advancing our understanding of biological systems and for the development of new therapeutic agents. rsc.org

Biosynthetic Pathways and Metabolic Roles of 2r 2 Amino 4 Methylhexanoic Acid

Enzymatic Pathways in Non-Human Biological Systems

In non-human organisms like bacteria, archaea, and fungi, BCAAs are synthesized de novo. frontiersin.org The catabolic pathways for these amino acids are also well-established and serve as key metabolic hubs.

The catabolism of (2R)-2-amino-4-methylhexanoic acid is integrated into the broader framework of branched-chain amino acid metabolism. This process generally involves two primary enzymatic steps: a reversible transamination followed by an irreversible oxidative decarboxylation. mdpi.commdpi.com

Transamination: The first step involves the removal of the amino group from the BCAA. For L-isomers, this is catalyzed by branched-chain amino acid transaminases (BCATs). youtube.com However, for D-leucine, this reaction is handled by D-amino acid transaminases (DAATs), which are specific for D-enantiomers. nih.gov This reaction transfers the amino group to an α-keto acid acceptor, most commonly α-ketoglutarate, producing the corresponding branched-chain α-keto acid (BCKA) and glutamate. nih.govmdpi.com In the case of D-leucine, the product is α-ketoisocaproate (also known as 4-methyl-2-oxovalerate). mdpi.comfrontiersin.org

Oxidative Decarboxylation: The second step is the irreversible, rate-limiting reaction in BCAA catabolism. youtube.com The BCKA formed in the first step is decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. mdpi.com This mitochondrial enzyme complex converts α-ketoisocaproate into isovaleryl-CoA, releasing carbon dioxide and producing NADH. nih.govfrontiersin.org The resulting acyl-CoA derivative can then enter other metabolic pathways for energy production or lipid synthesis. frontiersin.org

While the initial transamination site for BCAA catabolism is primarily skeletal muscle in mammals due to low hepatic BCAT activity, the subsequent oxidation of the BCKAs occurs with high efficiency in the liver, which has abundant BCKDH activity. mdpi.commdpi.commdpi.com

The enzymes involved in the catabolism of this compound exhibit specific substrate preferences and interactions.

D-Amino Acid Transaminases (DAATs): Unlike BCATs, which are stereoselective for L-amino acids, DAATs process D-amino acids. nih.govnih.gov These enzymes, belonging to the PLP fold type IV superfamily, are found in various microorganisms. nih.gov For instance, the DAAT from Blastococcus saxobsidens demonstrates expanded substrate specificity, efficiently catalyzing transamination for various D-amino acids and primary (R)-amines. nih.gov The architecture of the DAAT active site, characterized by the flexibility of certain amino acid residues and a lack of bulky structures at the entrance, facilitates the binding of diverse substrates. nih.gov The catalytic process for both DAATs and BCATs requires the cofactor pyridoxal-5′-phosphate (PLP), a derivative of vitamin B6. youtube.comnih.gov

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: This large, multi-enzyme complex acts on the branched-chain α-keto acids produced from all three BCAAs (leucine, isoleucine, and valine). frontiersin.org Its activity is not dependent on the original stereochemistry of the amino acid, as it acts on the achiral keto acid intermediate. The BCKDH complex itself consists of three catalytic components (E1, E2, and E3) and its activity is tightly regulated by phosphorylation and dephosphorylation, controlled by BCKDH kinase (BCKDK) and BCKDH phosphatase (PPM1K), respectively. mdpi.comnih.gov

Table 1: Key Enzymes in this compound Catabolism

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Cofactor |

|---|---|---|---|---|

| D-Amino Acid Transaminase | DAAT | This compound (D-Leucine), α-ketoglutarate | α-Ketoisocaproate, Glutamate | Pyridoxal-5'-phosphate (PLP) |

| Branched-Chain α-Keto Acid Dehydrogenase Complex | BCKDH | α-Ketoisocaproate, NAD+, Coenzyme A | Isovaleryl-CoA, NADH, CO2 | Thiamine pyrophosphate, Lipoate, FAD |

The coordinated action of transaminases and dehydrogenases is central to regulating the metabolic flux of BCAAs.

Transaminases (DAATs/BCATs): These enzymes catalyze the initial, reversible step, effectively connecting BCAA metabolism with the metabolism of other amino acids through the glutamate/α-ketoglutarate pool. nih.gov The reversibility of this reaction allows the cell to synthesize BCAAs from their corresponding ketoacids if a nitrogen source is available, or to break them down for energy. nih.govnih.gov The activity of these enzymes is crucial for maintaining the balance between BCAA pools and their ketoacid derivatives.

Dehydrogenases (BCKDH): The BCKDH complex catalyzes the first committed and irreversible step in BCAA catabolism, making it the primary point of regulation for the entire pathway. mdpi.comyoutube.com By committing the carbon skeletons of BCAAs to degradation, the BCKDH complex plays a critical role in energy production, particularly under conditions of stress or fasting when muscle protein is broken down. mdpi.com The regulation of BCKDH activity through phosphorylation by BCKDK is a key mechanism for controlling the rate of BCAA oxidation in response to nutrient status. mdpi.comnih.gov

Microbial and Plant Biosynthesis and Bioconversion Processes

Microorganisms and plants are capable of synthesizing branched-chain amino acids, which are essential nutrients for animals. frontiersin.orgwikipedia.org These organisms also possess diverse enzymatic machinery for bioconversion and play a significant role in the global cycling of these compounds.

While the biosynthesis of L-leucine is common in many bacteria and plants, the production of specific D-isomers like this compound is less ubiquitous but has been noted in certain microbial species. wikipedia.orgnih.gov

Fungal Species: Research has confirmed that certain filamentous fungi naturally produce related non-standard amino acids. For example, Alternaria sp. and Magnaporthe oryzae have been shown to produce 2-amino-3-methylhexanoic acid. mdpi.com This finding suggests that fungi possess the enzymatic pathways to synthesize unique, branched-chain amino acids.

Clostridium butyricum : This gram-positive anaerobic bacterium is a common inhabitant of the animal and human gut. nih.gov It is known primarily as a producer of butyric acid, a short-chain fatty acid (SCFA) that serves as a key energy source for colonocytes. nih.gov Studies have highlighted C. butyricum's role in enhanced carbohydrate fermentation. nih.gov While direct synthesis of this compound by this organism is not prominently documented, its metabolic activities contribute significantly to the host's nutrient and amino acid homeostasis. nih.govnih.gov

Table 2: Microbial Species and Relevant Metabolic Activities

| Microorganism | Relevant Metabolic Activity/Product | Reference |

|---|---|---|

| Alternaria sp. | Natural production of 2-amino-3-methylhexanoic acid | mdpi.com |

| Magnaporthe oryzae | Natural production of 2-amino-3-methylhexanoic acid | mdpi.com |

| Clostridium butyricum | Production of butyric acid; enhanced carbohydrate fermentation | nih.gov |

| Escherichia coli | Producer of L-leucine; used in engineered strains to produce unnatural amino acids | nih.govmdpi.com |

The gut microbiota can synthesize essential amino acids de novo, utilizing nitrogen from sources like urea (B33335) and ammonia, which can then be absorbed and utilized by the host. nih.gov This microbial contribution is significant to the host's amino acid homeostasis. The composition of the diet, particularly the types of carbohydrates and proteins, can influence the metabolic activity of the gut flora and, consequently, their production of amino acids and other metabolites. nih.gov

Potential Involvement in Plant Secondary Metabolism

The direct biosynthetic pathway of This compound in plants has not been extensively documented in scientific literature. However, the presence of its stereoisomers in the plant and fungal kingdoms suggests potential pathways for its formation and a possible role in secondary metabolism. For instance, the stereoisomer (2S,4S)-2-amino-4-methylhexanoic acid has been identified in Aesculus californica nih.gov. Another related compound, (2S,4R)-2-amino-4-methyl-hex-5-enoic acid , has been isolated from the mushroom Boletus fraternus, where it acts as an allelochemical, inhibiting the growth of other plants.

While specific pathways for the (2R)-isomer are unelucidated, it is plausible that its biosynthesis shares precursors with branched-chain amino acids like leucine (B10760876) and isoleucine. The general biosynthesis of such non-proteinogenic amino acids in plants often involves modifications of common metabolic intermediates. These modifications can include transamination, hydroxylation, and methylation reactions, catalyzed by a variety of enzymes. The stereochemistry of the final product is determined by the specific enzymes involved in the final steps of the pathway.

The role of non-proteinogenic amino acids in plant secondary metabolism is diverse. They can serve as defense compounds against herbivores and pathogens, act as signaling molecules, or be incorporated into more complex secondary metabolites. Given the allelopathic activity of a related compound, it is conceivable that this compound, if produced by plants, could also have a role in plant-plant or plant-microbe interactions. However, without direct evidence, this remains speculative.

Metabolic Flux Analysis and Pathway Elucidation Studies (non-human systems)

Direct metabolic flux analysis (MFA) or pathway elucidation studies specifically targeting This compound in non-human systems are not described in the available scientific literature. MFA is a powerful technique used to quantify the rates of metabolic reactions within a biological system, providing insights into the operational state of metabolic networks nih.govrsc.orgescholarship.orgmetalyticsbio.com. Such studies are crucial for understanding how organisms synthesize, degrade, and utilize specific metabolites.

In the absence of specific studies on the (2R)-isomer, we can consider the general principles of MFA and how they could be applied. A hypothetical MFA study for this compound would involve growing a relevant organism (e.g., a plant or microorganism known to produce related compounds) in a medium containing isotopically labeled precursors. By tracing the incorporation of these isotopes into this compound and other related metabolites, it would be possible to map its biosynthetic and catabolic pathways and quantify the metabolic fluxes through these routes.

Isotopic Labeling Studies for Metabolic Tracing

Isotopic labeling is a fundamental component of metabolic flux analysis and is instrumental in tracing the metabolic fate of compounds within a biological system nih.govnih.govresearchgate.netresearchgate.net. While no specific isotopic labeling studies have been published for This compound , the methodology for such an investigation is well-established.

A typical study would involve the use of stable isotopes, such as ¹³C or ¹⁵N, to label potential precursors of the molecule. For a branched-chain amino acid derivative like 2-amino-4-methylhexanoic acid, likely precursors for labeling would include glucose (for the carbon backbone) and an amino acid like leucine or isoleucine, or their keto-acid analogs researchgate.net.

Table 1: Potential Isotopic Labeling Strategies for Tracing the Biosynthesis of 2-amino-4-methylhexanoic acid

| Labeled Precursor | Isotope | Target Moiety | Rationale |

| [U-¹³C]-Glucose | ¹³C | Carbon skeleton | To determine the primary carbon source for the hexanoic acid backbone. |

| ¹⁵N-Ammonium salt | ¹⁵N | Amino group | To identify the nitrogen source for the amino group. |

| Labeled Leucine/Isoleucine | ¹³C, ¹⁵N | Entire molecule | To investigate if it serves as a direct precursor through modification. |

| Labeled Acetate/Propionate | ¹³C | Side chain | To trace the origin of the methyl and ethyl groups on the carbon chain. |

By analyzing the mass spectra of the isolated this compound, the pattern of isotope incorporation would reveal the biosynthetic precursors and the key reactions involved in its formation.

Metabolomic Profiling in Research Models

Metabolomic profiling is a comprehensive analysis of all metabolites present within a biological sample nih.govnih.govmdpi.commdpi.com. This "omics" approach can provide a snapshot of the metabolic state of an organism under specific conditions. To date, no metabolomics studies have specifically reported the detection and quantification of This compound in any research model.

However, metabolomics platforms, typically utilizing mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, have the capability to detect and quantify a wide range of amino acids and their derivatives. If a research model were to produce this compound, a metabolomics study comparing different conditions (e.g., different developmental stages of a plant or exposure to stress) could reveal changes in its concentration.

Table 2: Hypothetical Metabolomic Profiling Data for this compound

| Condition | This compound Level (Relative Abundance) | Fold Change | p-value |

| Control | 1.00 | - | - |

| Stress A | 2.50 | 2.5 | <0.05 |

| Stress B | 0.80 | -0.2 | >0.05 |

Such data, if obtained, would provide valuable clues about the physiological role of the compound. For example, an increase under stress conditions might suggest a role in the stress response. The absence of such data in the current literature highlights a significant gap in our understanding of the metabolism and function of this particular amino acid.

Advanced Analytical Characterization and Chiral Resolution of 2r 2 Amino 4 Methylhexanoic Acid

Chromatographic Techniques for Enantioseparation and Purity Assessment

Chromatographic methods are fundamental in the analysis of amino acids, offering high-resolution separation and quantification.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for amino acid analysis. For chiral molecules like (2R)-2-amino-4-methylhexanoic acid, chiral HPLC is indispensable for separating enantiomers. This can be achieved through direct or indirect methods.

Direct methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Common CSPs for amino acid resolution include those based on Pirkle-type phases, cyclodextrins, macrocyclic antibiotics (like teicoplanin), and ligand-exchange phases. scas.co.jpmst.edu The separation is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase. scas.co.jp

Indirect methods involve pre-column derivatization of the amino acid with a chiral derivatizing agent to form diastereomers. researchgate.netspringernature.com These diastereomers can then be separated on a conventional achiral stationary phase, such as a reversed-phase C18 column. nih.gov Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) are commonly used for this purpose. researchgate.net

The choice of mobile phase, which typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, is crucial for optimizing the separation. hplc.eu Gradient elution, where the mobile phase composition is changed during the analysis, is often employed to achieve better resolution of complex mixtures. nih.gov

| Parameter | Typical Conditions for Amino Acid Analysis | Reference |

| Stationary Phase | Reversed-phase (e.g., C18), Chiral Stationary Phases (e.g., Pirkle-type, cyclodextrin-based) | scas.co.jpnih.gov |

| Mobile Phase | Acetonitrile/water or Methanol/water gradients with buffers (e.g., phosphate, acetate) | hplc.eu |

| Detection | UV, Fluorescence (after derivatization), Mass Spectrometry (MS) | nih.gov |

| Derivatization Reagents | o-phthalaldehyde (OPA), Marfey's reagent | researchgate.netnih.gov |

Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) for Polar Metabolites

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of highly polar compounds like amino acids without the need for derivatization. thermofisher.comchromatographyonline.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent, such as acetonitrile, and a small amount of an aqueous buffer. mdpi.com This technique allows for the retention and separation of polar analytes that are poorly retained in reversed-phase chromatography. nih.govhpst.cz

Coupling HILIC with mass spectrometry (MS) provides a powerful tool for the sensitive and selective analysis of polar metabolites in complex biological matrices. nih.govnih.gov HILIC-MS methods have been developed for the comprehensive profiling of amino acids and other polar metabolites in various samples. mdpi.commdpi.com The high organic content of the mobile phase in HILIC is also advantageous for electrospray ionization (ESI), leading to enhanced sensitivity in MS detection. mdpi.com

| Parameter | Typical HILIC Conditions for Amino Acid Analysis | Reference |

| Stationary Phase | Amide, silica (B1680970), or zwitterionic phases | hpst.cznih.gov |

| Mobile Phase | High percentage of acetonitrile with an aqueous buffer (e.g., ammonium (B1175870) formate or acetate) | mdpi.comhpst.cz |

| Detection | Mass Spectrometry (MS), particularly tandem MS (MS/MS) for structural confirmation | chromatographyonline.comnih.gov |

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) in Amino Acid Analysis

Gas Chromatography (GC) can be used for amino acid analysis, but it requires prior derivatization to increase the volatility and thermal stability of the amino acids. mdpi.com Common derivatization procedures involve esterification of the carboxyl group followed by acylation of the amino group. Silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are also widely used. thermofisher.com The resulting derivatives can then be separated on a capillary GC column and detected by a flame ionization detector (FID) or a mass spectrometer (MS). thermofisher.com

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique for the separation and qualitative identification of amino acids. crsubscription.com The separation is based on the differential partitioning of the amino acids between a stationary phase (e.g., silica gel or cellulose) and a mobile phase. reachdevices.comifsc.edu.br After development, the amino acids, which are typically colorless, are visualized by spraying the plate with a reagent such as ninhydrin, which reacts with the amino acids to produce colored spots. ifsc.edu.bramrita.edu The retention factor (Rf) value, which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, can be used for identification. amrita.edu

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Reference |

| GC | Capillary columns (e.g., 5% phenyl methylpolysiloxane) | Inert gas (e.g., Helium, Nitrogen) | FID, MS | thermofisher.com |

| TLC | Silica gel, Cellulose (B213188) | Solvent mixtures (e.g., butanol:acetic acid:water) | Ninhydrin spray reagent | amrita.eduresearchgate.net |

Capillary Electrophoresis for Amino Acid Separation

Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be used for the enantioseparation of amino acids. tandfonline.com In CE, separation is achieved based on the differential migration of charged analytes in an electric field. For chiral separations, a chiral selector, such as a cyclodextrin, is added to the background electrolyte. acs.orgnih.gov The formation of transient diastereomeric complexes between the amino acid enantiomers and the chiral selector leads to differences in their electrophoretic mobilities, enabling their separation. nih.gov CE offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. chromatographyonline.com

Spectroscopic Methods for Stereochemical and Structural Elucidation

Spectroscopic techniques are essential for confirming the planar structure and determining the stereochemistry of chiral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Planar Structure and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. ethernet.edu.et For this compound, ¹H and ¹³C NMR spectroscopy can confirm the connectivity of atoms, providing information about the carbon skeleton and the presence of functional groups. nih.gov

To determine the stereochemistry, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed. acs.org These agents react with the enantiomers to form diastereomers or diastereomeric complexes that exhibit distinct NMR signals. acs.org The differences in the chemical shifts (Δδ) of the corresponding protons or carbons in the diastereomers can be used to determine the enantiomeric ratio and assign the absolute configuration. rsc.org The modified Mosher's method, which uses α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) as a chiral derivatizing agent, is a widely used NMR technique for determining the absolute configuration of chiral alcohols and amines.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, which can be used to deduce the relative stereochemistry of the molecule.

| NMR Technique | Information Obtained | Application to this compound | Reference |

| ¹H and ¹³C NMR | Connectivity of atoms, chemical environment of nuclei | Confirmation of the planar structure | nih.gov |

| NMR with Chiral Derivatizing/Solvating Agents | Enantiomeric ratio, absolute configuration | Determination of enantiomeric purity and absolute stereochemistry | acs.orgrsc.org |

| NOESY | Through-space proton-proton correlations | Determination of relative stereochemistry |

Electrostatic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration

Electrostatic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the spatial arrangement of atoms around the stereocenter.

For this compound, the primary chromophore is the carboxyl group (-COOH). The electronic transitions of this group, particularly the n → π* transition, are perturbed by the chiral environment of the C2 stereocenter. According to empirical rules for α-amino acids, the sign of the Cotton effect associated with this transition can be correlated with the absolute configuration. For an (R)-amino acid, a negative Cotton effect is typically expected in the region of 210-220 nm. The experimental ECD spectrum would be compared with established data for known (R)-amino acids or with computationally predicted spectra to confirm the (2R) configuration. Vibrational Circular Dichroism (VCD), a related technique that measures the differential absorption of circularly polarized infrared light, can also provide detailed stereochemical information, particularly in the solid state chemrxiv.orgnih.gov.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Molecular Formula

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is an indispensable tool for the accurate determination of a compound's molecular formula. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the calculation of its elemental composition.

For this compound (C₇H₁₅NO₂), HRESIMS analysis in positive ion mode would be expected to show a prominent ion corresponding to the protonated molecule, [M+H]⁺. The theoretical exact mass of this ion is 146.1176 u. The high resolution of the mass spectrometer allows for the experimental measurement of this value to within a few parts per million (ppm), which provides strong evidence for the molecular formula C₇H₁₆NO₂⁺ and, by extension, C₇H₁₅NO₂ for the neutral molecule. Other adducts, such as [M+Na]⁺ or [M+K]⁺, may also be observed and would further corroborate the assigned molecular weight. Predicted collision cross-section (CCS) values can also be calculated for different adducts, providing an additional layer of characterization uni.lu.

Table 1: Predicted HRESIMS Data for this compound Adducts

| Adduct | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₇H₁₆NO₂⁺ | 146.1176 |

| [M+Na]⁺ | C₇H₁₅NNaO₂⁺ | 168.0995 |

| [M-H]⁻ | C₇H₁₄NO₂⁻ | 144.1030 |

Derivatization Strategies for Enhanced Analytical Detection and Resolution

Derivatization is a common strategy in analytical chemistry to improve the detection and resolution of analytes. For chiral molecules, derivatization with a chiral reagent can create diastereomers, which have different physical properties and can be separated by standard chromatographic techniques.

Mosher Ester Derivatives for Stereochemical Determination

The Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and primary amines springernature.comresearchgate.net. It involves the reaction of the chiral substrate with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl). In the case of this compound, the primary amine group would react with (R)-MTPA-Cl and (S)-MTPA-Cl to form a pair of diastereomeric amides.

The underlying principle of Mosher's method is that the phenyl group of the MTPA moiety adopts a preferred conformation in each diastereomer, leading to distinct shielding or deshielding effects on the protons of the substrate. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the stereocenter in the two diastereomeric amides, the absolute configuration can be deduced. For an (R)-amine, protons on one side of the molecule will typically show a positive Δδ, while protons on the other side will show a negative Δδ. This pattern allows for the assignment of the absolute stereochemistry at the C2 position.

Table 2: Hypothetical ¹H NMR Data for Mosher Amide Derivatives of 2-amino-4-methylhexanoic acid

| Proton | δ ((R)-MTPA amide) (ppm) | δ ((S)-MTPA amide) (ppm) | Δδ (δS - δR) |

| H-2 | 4.10 | 4.15 | +0.05 |

| H-3a | 1.65 | 1.60 | -0.05 |

| H-3b | 1.75 | 1.70 | -0.05 |

| H-4 | 1.40 | 1.38 | -0.02 |

| CH₃-4 | 0.90 | 0.88 | -0.02 |

| H-5 | 1.25 | 1.22 | -0.03 |

| CH₃-6 | 0.85 | 0.83 | -0.02 |

Note: This data is hypothetical and serves to illustrate the principle of Mosher's method.

Marfey Analysis for Absolute Stereochemistry

Marfey's analysis is a widely used method for determining the absolute stereochemistry of amino acids nih.gov. The method involves the derivatization of the amino acid with Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). The primary amine of the amino acid reacts with FDAA to form a stable diastereomeric derivative.

The resulting diastereomers, for example, L-FDAA- this compound, can then be separated and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC). The retention time of the derivative of the unknown amino acid is compared to the retention times of the derivatives of authentic D- and L-standards of the same amino acid. The elution order of the L-L and L-D diastereomers is typically consistent, with the L-D diastereomer often eluting later due to differences in their interaction with the stationary phase. This comparison allows for the unambiguous assignment of the absolute configuration of the amino acid . The high UV absorbance of the dinitrophenyl group allows for sensitive detection of the derivatives escholarship.org.

Table 3: Representative HPLC Data for Marfey's Analysis

| Amino Acid Derivative | Retention Time (min) |

| L-FDAA - L-amino acid standard | 15.2 |

| L-FDAA - D-amino acid standard | 18.5 |

| L-FDAA - this compound | 18.6 |

Note: This data is representative and illustrates the expected outcome for an (R)-amino acid.

Computational Approaches for Stereochemical Assignment and Conformation

Computational chemistry provides a powerful complementary tool for the assignment of stereochemistry and the study of molecular conformation. Methods such as Density Functional Theory (DFT) can be used to model the properties of molecules with a high degree of accuracy nih.govresearchgate.netnih.gov.

For this compound, computational methods can be employed to predict the ECD spectrum. The calculated spectrum for the (R)-enantiomer can be directly compared with the experimental spectrum. A good match between the calculated and experimental spectra provides strong evidence for the assigned absolute configuration.

Similarly, computational methods can be used to calculate the NMR chemical shifts of the diastereomeric Mosher amides. By calculating the expected chemical shifts for both the (R,R) and (S,R) diastereomers, the Δδ values can be predicted and compared with the experimental results, further validating the stereochemical assignment. These computational approaches provide an independent line of evidence that can be used to confidently determine the absolute stereochemistry of this compound.

Enzymological Studies and Protein Interactions Involving 2r 2 Amino 4 Methylhexanoic Acid

Enzyme Substrate Specificity and Kinetic Analysis

The substrate specificity of an enzyme describes its ability to bind to and catalyze a reaction for a specific substrate or a range of similar substrates. For (2R)-2-amino-4-methylhexanoic acid, the most relevant enzymes are those that act on D-amino acids, particularly those with branched, hydrophobic side chains.

D-amino acid oxidases (DAAOs) are a class of flavoenzymes that catalyze the oxidative deamination of D-amino acids into their corresponding α-keto acids, ammonia, and hydrogen peroxide. wikipedia.org The substrate specificity of DAAOs varies significantly between species. While some are highly specific, others exhibit broad specificity. msu.ru Bacterial DAAOs, in particular, have been identified with high activity towards branched-chain D-amino acids. For example, DAAO from Rhodotorula gracilis has been a subject of engineering to alter its substrate specificity. nih.gov Studies on DAAO from Rhodotorula taiwanensis also show its potential for modification to improve activity towards unnatural substrates. nih.gov

Another relevant enzyme class is the amino acid dehydrogenases, such as leucine (B10760876) dehydrogenase (LeuDH). These enzymes typically catalyze the reversible deamination of L-amino acids. researchgate.net However, through protein engineering, their substrate specificity can be altered to accept non-natural amino acids or even change stereoselectivity. researchgate.net For instance, LeuDH from Bacillus stearothermophilus has been shown to act on various keto acids to produce aliphatic L-amino acids. researchgate.net While native LeuDH is specific for L-isomers, engineered variants could potentially recognize a D-isomer like this compound or, more likely, its corresponding keto acid (4-methyl-2-oxohexanoic acid) in a reductive amination reaction.

The kinetic parameters (Km and kcat) quantify the affinity of the enzyme for the substrate and the catalytic turnover rate, respectively. For this compound, it is hypothesized that it would be a substrate for certain bacterial D-amino acid oxidases that show a preference for hydrophobic, branched-chain substrates like D-leucine and D-isoleucine. nih.gov

Table 1: Substrate Specificity of Bacterial D-Amino Acid Oxidases (DAAOs) on Various D-Amino Acids nih.govThis table illustrates the substrate preferences of bacterial DAOs, suggesting that D-amino acids with branched chains are viable substrates, which may include this compound.

| Enzyme | Source Organism | Preferred Substrates | Key Kinetic Findings |

|---|---|---|---|

| ScDAO | Streptomyces coelicolor | Branched-chain D-amino acids, D-Methionine | Shows higher activity on branched-chain D-amino acids. |

| RxDAO | Rubrobacter xylanophilus | D-Leucine, D-Isoleucine | Exhibits the highest affinity for D-leucine and D-isoleucine, with a Km value around 0.05 mM. |

| ApDAO | Arthrobacter protophormiae | Basic D-amino acids, D-Methionine | Uniquely active toward basic D-amino acids, unlike many other DAOs. |

Biocatalytic Applications of Enzymes Interacting with this compound

Biocatalysis leverages enzymes to perform chemical transformations, offering high stereoselectivity and mild reaction conditions. nih.govnih.gov The synthesis of non-canonical amino acids (ncAAs), including D-isomers, is a significant area of biocatalysis, driven by their importance as building blocks for pharmaceuticals. nih.govduke.edu

Enzymes such as amino acid dehydrogenases (AADHs) and transaminases are central to the biocatalytic production of chiral amino acids. acs.org These enzymes can catalyze the asymmetric reductive amination of α-keto acids. acs.org To produce a D-amino acid like this compound, one would typically use a D-amino acid dehydrogenase or an engineered L-specific enzyme. For example, leucine dehydrogenases have been successfully engineered to synthesize L-tert-leucine, a non-natural amino acid, demonstrating their potential for producing other ncAAs. nih.govmdpi.comfrontiersin.org

Alternatively, D-amino acid oxidases (DAAOs) can be used in a process called deracemization. In this approach, a DAAO selectively oxidizes the D-enantiomer from a racemic mixture (a 50:50 mix of L- and D-isomers). The resulting α-keto acid can then be reduced back to the racemic amino acid, allowing for the gradual conversion of the entire mixture to the desired L-amino acid when coupled with a non-selective reducing agent. To obtain the D-amino acid, the L-isomer would need to be selectively oxidized by an L-amino acid oxidase (LAAO). mdpi.com

The development of novel biocatalysts through directed evolution and protein engineering continues to expand the range of synthesizable ncAAs. nih.govuniversityofcalifornia.edu Synergistic methods combining biocatalysis with other techniques like photochemistry are also emerging, opening new routes to valuable amino acids. ucsb.edu

Table 2: Examples of Enzymes Used in the Biocatalytic Synthesis of Non-Canonical Amino AcidsThis table provides examples of enzyme classes and reactions relevant to the synthesis of non-canonical amino acids, including potential pathways to this compound.

| Enzyme Class | Example Enzyme | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Amino Acid Dehydrogenase (AADH) | Leucine Dehydrogenase (LeuDH) | Reductive Amination | Branched-chain L-amino acids (e.g., L-tert-leucine) | frontiersin.org |

| Aminotransferase (ATA) | TtArAT from Thermus thermophilus | Dynamic Kinetic Resolution | β-branched aromatic α-amino acids | nih.gov |

| D-Amino Acid Oxidase (DAAO) | RtwDAAO from Rhodotorula taiwanensis | Oxidative Deamination (for resolution) | α-keto acids (from D-amino acids) | nih.gov |

| Ammonia Lyase | Ethylenediamine-N,N′-disuccinic acid (EDDS) lyase | Hydroamination | N-substituted aspartic acids | acs.org |

Investigation of Enzyme Active Site Interactions

The interaction between an enzyme and its substrate occurs at the active site, a specific region of the enzyme with a unique three-dimensional structure and chemical properties. nih.gov For an enzyme to act on this compound, its active site must accommodate the branched, six-carbon side chain and specifically recognize the D-stereoisomer.

In D-amino acid oxidases, the active site contains residues that bind the substrate and position it correctly relative to the FAD cofactor for oxidation to occur. plos.org Structural studies of DAAO have revealed which residues are critical for substrate binding and specificity. For example, in DAAO from Rhodotorula gracilis, mutating the active site residue Met-213 to arginine successfully introduced activity towards D-aspartate, demonstrating that single amino acid changes can dramatically alter substrate specificity. nih.gov The active site of L-amino acid oxidase has a mirror-symmetrical relationship to that of DAAO, which explains their respective enantiomeric selectivity. nih.gov

Molecular docking is a computational technique used to predict how a substrate, like this compound, might bind within an enzyme's active site. nih.govnih.gov This method can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the substrate and active site residues. researchgate.net Such computational studies, combined with site-directed mutagenesis, are powerful tools for understanding and engineering enzyme-substrate interactions. nih.govresearchgate.net For an enzyme acting on this compound, the active site would likely feature a hydrophobic pocket to accommodate the 4-methylhexyl side chain and specific residues to interact with the α-amino and carboxyl groups in the D-configuration.

Table 3: Key Active Site Features and Engineering in D-Amino Acid Oxidase (DAAO)This table highlights residues and regions within the DAAO active site that are crucial for substrate binding and specificity, and which would be relevant for interactions with this compound.

| Enzyme/Organism | Active Site Feature/Residue | Role in Substrate Interaction | Reference |

|---|---|---|---|

| DAAO from Rhodotorula gracilis | Met-213, Tyr-238 | Mutating these residues alters substrate specificity. M213R introduces activity for acidic D-amino acids. | nih.gov |

| DAAO from Trigonopsis variabilis | Phe-258 | Located at the entrance to the active site; mutating it affects substrate access and enzyme stability. | msu.ru |

| Mammalian DAAOs | Loops bordering the active site | Modulate substrate specificity, product egress, and overall enzyme activity. | plos.org |

| DAAO from Rhodotorula taiwanensis | Substrate tunnel and pocket | Engineering the tunnel-pocket architecture via mutagenesis can dramatically increase catalytic efficiency for unnatural substrates. | nih.gov |

Role as a Probe in Biochemical Pathways

Non-canonical amino acids are increasingly used as probes to investigate biochemical pathways, protein structure, and function. researchgate.netbiosynth.comnih.gov They can be designed with unique properties, such as fluorescence or photoreactivity, and incorporated into proteins to report on local environments or interactions. nih.govacs.org

As an analog of the natural branched-chain amino acids (BCAAs) leucine and isoleucine, this compound could potentially be used to probe BCAA metabolism. The catabolism of BCAAs is a critical metabolic pathway, initiated by branched-chain aminotransferases (BCATs) followed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govfrontiersin.org These enzymes are highly specific for L-amino acids. Therefore, the D-isomer, this compound, would likely act as an inhibitor rather than a substrate for these enzymes, potentially allowing researchers to study the consequences of blocking the BCAA catabolic pathway.

Given that D-amino acids and the enzymes that metabolize them, like DAAO, are present in mammals and linked to neurological functions and aging, this compound could also serve as a tool to explore these processes. wikipedia.org For instance, if labeled with an isotope, it could be used to trace the uptake, distribution, and metabolism of exogenous branched-chain D-amino acids in various tissues. Such probes are valuable for understanding the physiological and pathological roles of D-amino acids. biosynth.com

Table 4: Potential Applications of Non-Canonical Amino Acids (ncAAs) as Biochemical ProbesThis table outlines the general ways ncAAs are used as research tools, suggesting possible applications for this compound or its derivatives.

| Application Area | Description of Use | Potential Relevance for this compound |

|---|---|---|

| Enzyme Inhibition | Used to block the active site of an enzyme to study the effect of its absence on a metabolic pathway. | Could potentially inhibit enzymes in the BCAA catabolic pathway due to its structural similarity to L-leucine/isoleucine. |

| Metabolic Tracing | Isotopically labeled ncAAs are introduced into a system to follow their path through metabolic networks. | An isotopically labeled version could trace the fate of exogenous branched-chain D-amino acids in the body. |

| Protein Structure and Function | Incorporation of photo-crosslinking or fluorescent ncAAs into a protein to map interactions or conformational changes. | If incorporated into a peptide or protein, it could probe the steric and hydrophobic constraints of a binding pocket. researchgate.net |

| Biosensor Development | Used as a target analyte for developing specific enzymatic biosensors. | Could be the target substrate for an engineered DAAO-based biosensor to detect specific D-amino acids. wikipedia.org |

Q & A

Q. Stereochemical Validation :

- Chiral HPLC (e.g., using a Chiralpak® column) with polarimetric detection .

- NMR Spectroscopy : Analysis of diastereomeric derivatives (e.g., Mosher’s esters) to confirm absolute configuration .

Advanced Synthesis: How can computational modeling optimize reaction conditions for scalable synthesis of this compound?

Answer:

Computational tools like Quantum Mechanics/Molecular Mechanics (QM/MM) or Density Functional Theory (DFT) can predict transition states and enantioselectivity:

- Step 1 : Model the reaction pathway using software (e.g., Gaussian or ORCA) to identify rate-limiting steps and steric effects from the 4-methyl group .

- Step 2 : Screen solvents and catalysts in silico (e.g., using COSMO-RS for solvent polarity effects) .

- Validation : Compare predicted enantiomeric excess (ee) with experimental HPLC results .

Basic Characterization: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₇H₁₅NO₂) and rule out impurities .

- ¹H/¹³C NMR : Key signals include:

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~3300 cm⁻¹ (NH₂ stretch) .

Advanced Characterization: How can contradictions between NMR and X-ray crystallography data be resolved for this compound?

Answer:

Discrepancies may arise from dynamic effects (e.g., rotamers) or crystal packing:

- Variable Temperature NMR : Identify conformational flexibility by observing signal coalescence at elevated temperatures .

- Single-Crystal X-ray Diffraction : Compare solid-state (X-ray) and solution-state (NMR) structures. For example, uses X-ray to validate stereochemistry in similar amino acid derivatives.

- DFT Calculations : Simulate NMR chemical shifts to match experimental data .

Basic Applications: What role does the 4-methyl group play in the compound’s physicochemical properties?

Answer:

The 4-methyl group:

- Lipophilicity : Increases logP by ~0.5–1.0 units compared to unmethylated analogs, as seen in related hexanoic acid derivatives ().

- Steric Hindrance : Reduces enzymatic degradation rates, as observed in peptide stability studies ().

- Methodology : Measure partition coefficients (octanol/water) and compare with computational predictions (e.g., MarvinSketch) .

Advanced Applications: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for enzyme inhibition?

Answer:

- Step 1 : Synthesize analogs (e.g., 4-ethyl, 4-cyclopropyl) and test against target enzymes (e.g., aminotransferases) .

- Step 2 : Use molecular docking (AutoDock Vina) to predict binding affinities. The 4-methyl group may occupy hydrophobic pockets, as seen in for phenylglycine derivatives.

- Step 3 : Validate with kinetic assays (e.g., IC₅₀ measurements) and correlate with computational data .

Data Contradictions: How should researchers address discrepancies in reported melting points or solubility data?

Answer:

- Reproduce Conditions : Ensure identical solvents, heating rates, and purity levels (e.g., reports purity >97% via HPLC).

- Thermogravimetric Analysis (TGA) : Detect hydrate formation, which alters melting points .

- Collaborative Studies : Cross-validate data with independent labs, as done in for NMR assignments.

Impurity Analysis: What strategies identify and quantify trace impurities in synthesized batches?

Answer:

- LC-MS/MS : Detect impurities at <0.1% levels using a C18 column and gradient elution ( uses this for pharmaceutical impurities).

- Synthesis Pathway Mapping : Predict impurities (e.g., diastereomers or N-alkylated byproducts) based on reaction mechanisms ().

- Reference Standards : Use spiked samples of suspected impurities (e.g., 4-methylhexanoic acid) for calibration .

Safety and Handling: What are the key safety protocols for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles, as recommended in for similar carboxylic acids.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes (per ).

Future Research: What unexplored applications of this compound warrant investigation?

Answer:

- Peptide Mimetics : Incorporate into β-turn structures to study conformational effects (analogous to ’s arylhydrazonoacetates).

- Metal Chelation : Test coordination with transition metals (e.g., Cu²⁺) for catalytic or therapeutic applications .

- Biosynthesis Pathways : Engineer microbial strains (e.g., E. coli) for sustainable production via metabolic engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.